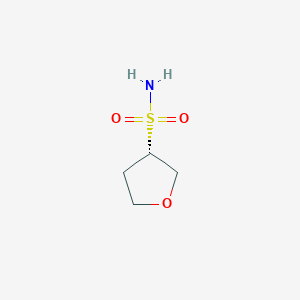![molecular formula C15H20ClNO4S B13347192 tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B13347192.png)
tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate: is an organic compound that belongs to the class of azepines. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl ester group, a chlorosulfonyl group, and a benzo-fused azepine ring.
准备方法
The synthesis of tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate involves several steps. One common method includes the following steps :
Formation of the Azepine Ring: The synthesis begins with the formation of the azepine ring through a cyclization reaction. This can be achieved by reacting an appropriate precursor, such as an aminophenol or aminothiophenol, with a suitable reagent under controlled conditions.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced by reacting the azepine intermediate with chlorosulfonyl isocyanate or a similar reagent.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
化学反应分析
tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate undergoes various chemical reactions, including :
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield sulfonyl hydrides.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents .
科学研究应用
tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate has several scientific research applications :
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.
作用机制
The mechanism of action of tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate involves its interaction with specific molecular targets . The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins, resulting in various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate can be compared with other similar compounds, such as :
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds also contain a tert-butyl group and exhibit similar chemical reactivity but differ in their core structure and specific applications.
tert-Butyl-substituted indolo[2,3-b]quinoxalines: These compounds share the tert-butyl group and are used in medicinal chemistry for their biological activity.
tert-Butyl-substituted hetero-donor TADF compounds: These compounds are used in the development of organic light-emitting diodes (OLEDs) and exhibit unique photophysical properties.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions and applications .
属性
分子式 |
C15H20ClNO4S |
|---|---|
分子量 |
345.8 g/mol |
IUPAC 名称 |
tert-butyl 7-chlorosulfonyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate |
InChI |
InChI=1S/C15H20ClNO4S/c1-15(2,3)21-14(18)17-8-6-11-4-5-13(22(16,19)20)10-12(11)7-9-17/h4-5,10H,6-9H2,1-3H3 |
InChI 键 |
BKLJZSFGJLFLQP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


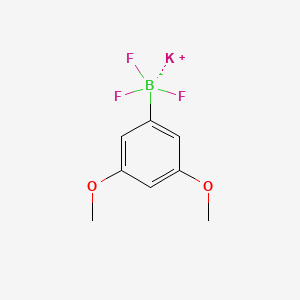

![3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid](/img/structure/B13347118.png)
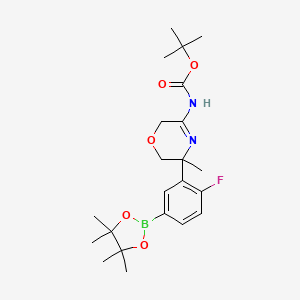
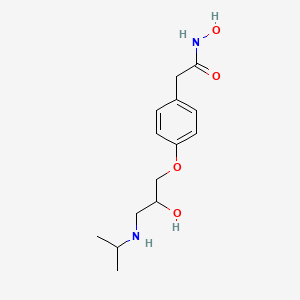

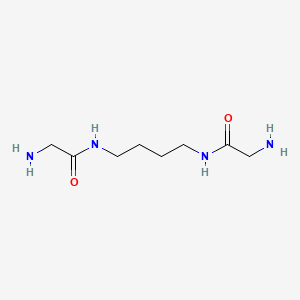
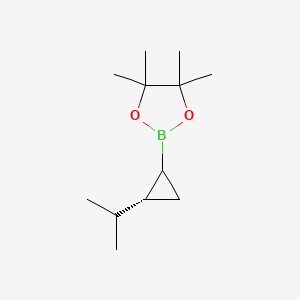
![3-{[(4-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13347155.png)
![4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride](/img/structure/B13347156.png)


![Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate](/img/structure/B13347175.png)
